molecular formula C12H13NO4 B14380476 3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione CAS No. 90073-96-4

3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione

Cat. No.: B14380476
CAS No.: 90073-96-4
M. Wt: 235.24 g/mol
InChI Key: HXKOMTIMZOFNSX-UHFFFAOYSA-N
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Description

3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione is a complex organic compound characterized by its unique bicyclic structure. This compound contains nitrogen, oxygen, and carbon atoms arranged in a specific configuration that imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as a drug or a catalyst .

Comparison with Similar Compounds

Similar Compounds

    15-Azabicyclo[9.3.1]pentadeca-1(15),11,13-triene: Shares a similar bicyclic structure but lacks the dione functionality.

    3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid: Contains additional nitrogen atoms and acetic acid groups.

    6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: Contains sulfur atoms instead of oxygen.

Uniqueness

3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione is unique due to its specific arrangement of nitrogen, oxygen, and carbon atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .

Properties

CAS No.

90073-96-4

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3,9-dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione

InChI

InChI=1S/C12H13NO4/c14-11-5-2-6-12(15)17-8-10-4-1-3-9(13-10)7-16-11/h1,3-4H,2,5-8H2

InChI Key

HXKOMTIMZOFNSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OCC2=NC(=CC=C2)COC(=O)C1

Origin of Product

United States

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